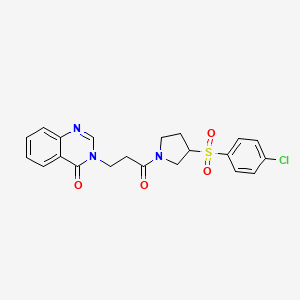
3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₉H₁₈ClN₃O₃S
- Molecular Weight : 436.0 g/mol
- CAS Number : 1705395-29-4
This compound features a quinazolinone core with a sulfonyl pyrrolidine moiety, which is crucial for its biological activity.
Anticancer Activity
Research has shown that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain 4(3H)-quinazolinones demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating potent activity against these cell lines .
Antimalarial Activity
The quinazolinone moiety has been associated with antimalarial effects. A series of 2-substituted quinazolinone derivatives were synthesized and tested against Plasmodium berghei, showing promising results at doses as low as 5 mg/kg in murine models. The incorporation of specific substituents at the N3 position of the quinazolinone ring was found to enhance antimalarial activity significantly .
The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction is crucial for the observed pharmacological activities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar quinazolinone derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea | Contains a urea linkage | Anticancer and antibacterial |
| 4-Chlorophenylsulfonylpyrrolidine | Lacks ethanone group | Moderate cytotoxicity |
| 2-Methyl-3-(1’3’4-thiadiazole-2-yl)-4(3H)-quinazolinones | Enhanced stability | Antibacterial properties |
The unique combination of functional groups in This compound provides it with distinct biological activities not fully replicated in its analogs.
Study on Anticancer Efficacy
In a recent study, a series of quinazolinone derivatives were evaluated for their anticancer activities. Among them, one derivative demonstrated significant inhibition of cell proliferation in MCF-7 and HT-29 cell lines, showcasing the potential therapeutic application of these compounds in cancer treatment .
Research on Antimalarial Properties
Another research effort focused on synthesizing novel quinazolinones to combat malaria. The study found that specific structural modifications significantly enhanced the antimalarial efficacy against Plasmodium berghei, suggesting that similar modifications could be beneficial for This compound in future studies .
属性
IUPAC Name |
3-[3-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c22-15-5-7-16(8-6-15)30(28,29)17-9-11-24(13-17)20(26)10-12-25-14-23-19-4-2-1-3-18(19)21(25)27/h1-8,14,17H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPXQAIBFNSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














